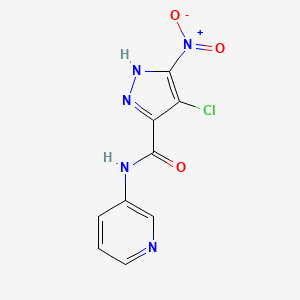
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential anticancer properties. It was first identified as a modulator of the tumor suppressor protein p53, which is frequently mutated in many types of cancer. CP-31398 has been shown to restore the function of mutant p53 and induce apoptosis (programmed cell death) in cancer cells.
作用機序
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide works by binding to mutant p53 and stabilizing its structure, which restores its function as a tumor suppressor protein. This leads to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the growth of tumor cells by inducing cell cycle arrest and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its ability to restore the function of mutant p53 and induce apoptosis in cancer cells. It has also been shown to sensitize tumor cells to chemotherapy and radiation therapy. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of 4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide, including its potential use in combination with other anticancer therapies, its potential use in the treatment of neurodegenerative diseases, and its potential use in the development of personalized cancer therapies based on p53 mutations. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
合成法
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 5-nitro-2-pyridinylamine with 4-chloro-3-hydrazinopyrazole-5-carboxylic acid, followed by cyclization with triethylorthoformate. Another method involves the reaction of 5-nitro-2-pyridinylamine with 4-chloro-3-formylpyrazole, followed by reduction with sodium borohydride and acetylation with acetic anhydride.
科学的研究の応用
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential anticancer properties. It has been shown to restore the function of mutant p53 and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy and radiation therapy. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-chloro-5-nitro-N-pyridin-3-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5O3/c10-6-7(13-14-8(6)15(17)18)9(16)12-5-2-1-3-11-4-5/h1-4H,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHBMRUICWOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105349.png)
![2-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6105361.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6105369.png)
![7-(2-methoxyethyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6105390.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6105396.png)
![2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6105401.png)
![2-[(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105409.png)
![7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6105412.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}butanamide](/img/structure/B6105416.png)
![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)
![(1R*,2S*,4R*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)

![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)